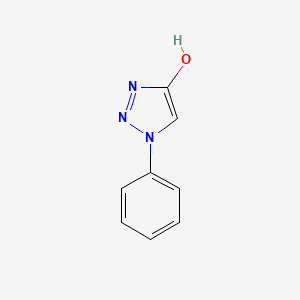

1-phenyl-1H-1,2,3-triazol-4-ol

Vue d'ensemble

Description

1-Phenyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The phenyl group attached to the triazole ring enhances its stability and reactivity. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 1-phenyl-1H-1,2,3-triazol-4-ol can be achieved through several methods, with the most common being the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles. The reaction can be catalyzed by copper (Cu(I)) to improve the yield and selectivity . The general reaction conditions include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields and purities .

Analyse Des Réactions Chimiques

1-Phenyl-1H-1,2,3-triazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

1-Phenyl-1H-1,2,3-triazol-4-ol derivatives have shown promising anticancer properties. For instance, sulfamoylated derivatives of this compound have been developed as potent inhibitors of steroid sulfatase (STS), which is implicated in breast cancer progression. A notable compound demonstrated an IC50 value of 0.21 nM, significantly more potent than the reference drug Irosustat . The structure-activity relationship (SAR) studies indicated that the introduction of fluorine atoms at specific positions enhanced inhibitory activity.

Antimicrobial Properties

The triazole moiety is well-recognized for its antimicrobial effects. Several studies have synthesized derivatives of this compound that exhibit significant antibacterial and antifungal activities against resistant strains of pathogens. For example, compounds targeting aminoacyl-tRNA synthetases have been identified as potential antituberculosis agents .

Antiviral Activity

Research has also demonstrated the antiviral potential of triazole derivatives against various viruses. The ability of these compounds to inhibit viral replication mechanisms makes them candidates for further exploration in antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. The following table summarizes key findings from various studies:

Case Study 1: Breast Cancer Treatment

A series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were synthesized and evaluated for STS inhibition in MCF-7 breast cancer cells. The most active derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a novel therapeutic agent .

Case Study 2: Antituberculosis Agents

Research focused on synthesizing 3-phenyl-5-(1-phenyl-1H-[1,2,3]triazol-4-yl)-[1,2,4]oxadiazole derivatives revealed compounds that effectively inhibited mycobacterial leucyl-tRNA synthetase and methionyl-tRNA synthetase. These findings suggest that modifications to the triazole ring can yield potent antituberculosis agents .

Mécanisme D'action

The mechanism by which 1-phenyl-1H-1,2,3-triazol-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of these targets. For instance, in antimicrobial applications, the compound can inhibit the activity of bacterial enzymes, thereby preventing bacterial growth .

Comparaison Avec Des Composés Similaires

1-Phenyl-1H-1,2,3-triazol-4-ol can be compared with other similar compounds, such as:

1-Phenyl-1H-1,2,4-triazol-3-ol: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.

4-Phenyl-1H-1,2,3-triazole: This compound lacks the hydroxyl group present in this compound, which can affect its chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-Phenyl-1H-1,2,3-triazol-4-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a triazole ring characterized by three nitrogen atoms and two carbon atoms. Its molecular formula is , with a molecular weight of approximately 192.19 g/mol. The compound's structure contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Click Chemistry : Utilizing azide and alkyne components to form the triazole ring.

- Hydrolysis Reactions : Converting precursor compounds into the desired triazole derivative under acidic or basic conditions.

Anti-inflammatory Properties

Research indicates that derivatives of 1-phenyl-1H-1,2,3-triazole exhibit significant anti-inflammatory activity. In a study assessing various analogs using the xylene-induced ear edema model in mice, several compounds demonstrated greater potency than the standard anti-inflammatory drug diclofenac at a dose of 25 mg/kg .

Antitumor Activity

A notable application of this compound derivatives is in cancer treatment. A study focused on sulfamoylated derivatives showed promising results as steroid sulfatase (STS) inhibitors, crucial for breast cancer therapy. The most active compound exhibited an IC50 value of 36.78 nM in enzymatic assays . This suggests that modifications to the triazole structure can enhance its efficacy against cancer cells.

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro tests demonstrated significant fungicidal activity against various fungal strains. For instance, certain triazole derivatives showed inhibition rates exceeding those of established fungicides .

The biological activity of this compound is attributed to its ability to interact with specific biomolecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways and steroid metabolism.

- Receptor Binding : It may bind to receptors that modulate cellular responses to inflammation and cancer progression.

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-phenyltriazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-6-11(10-9-8)7-4-2-1-3-5-7/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEMHTSFDJVQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427865 | |

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-10-7 | |

| Record name | 1-phenyl-1H-1,2,3-triazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.